2-((4-((3,4-Difluorophenyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-((3,4-Difluorophenyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H22F2N4OS and its molecular weight is 428.5. The purity is usually 95%.
BenchChem offers high-quality 2-((4-((3,4-Difluorophenyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-((3,4-Difluorophenyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((4-((3,4-Difluorophenyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions, including condensation, reduction, and substitution reactions.
Starting Materials
4-(3,4-Difluorophenylamino)quinazoline-2-thiol, 4-methylpiperidine, Ethyl 2-bromoacetate, Sodium hydride, Hydrochloric acid, Sodium hydroxide, Sodium borohydride, Acetic acid, Sodium nitrite, Hydrogen peroxide, Sodium bicarbonate, Sodium chloride, Wate
Reaction
Step 1: Synthesis of ethyl 2-(4-(3,4-difluorophenylamino)quinazolin-2-yl)acetate by condensation reaction between 4-(3,4-difluorophenylamino)quinazoline-2-thiol and ethyl 2-bromoacetate using sodium hydride as a base and acetic acid as a solvent., Step 2: Reduction of ethyl 2-(4-(3,4-difluorophenylamino)quinazolin-2-yl)acetate to ethyl 2-(4-(3,4-difluorophenylamino)quinazolin-2-yl)ethan-1-ol using sodium borohydride as a reducing agent and acetic acid as a solvent., Step 3: Synthesis of 2-(4-(3,4-difluorophenylamino)quinazolin-2-yl)ethan-1-one by oxidation of ethyl 2-(4-(3,4-difluorophenylamino)quinazolin-2-yl)ethan-1-ol using hydrogen peroxide and acetic acid as a solvent., Step 4: Synthesis of 2-((4-((3,4-Difluorophenyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone by substitution reaction between 2-(4-(3,4-difluorophenylamino)quinazolin-2-yl)ethan-1-one and 4-methylpiperidine using sodium hydride as a base and acetic acid as a solvent., Step 5: Purification of the final compound using hydrochloric acid, sodium hydroxide, sodium bicarbonate, and sodium chloride.
properties
IUPAC Name |
2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4OS/c1-14-8-10-28(11-9-14)20(29)13-30-22-26-19-5-3-2-4-16(19)21(27-22)25-15-6-7-17(23)18(24)12-15/h2-7,12,14H,8-11,13H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBJNRZJVSQFAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-((3,4-Difluorophenyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.